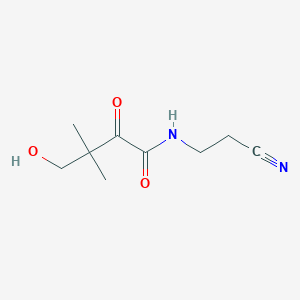
N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide: is a chemical compound with a unique structure that includes a cyanoethyl group, a hydroxy group, and a dimethyl-oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide typically involves the reaction of 4-hydroxy-3,3-dimethyl-2-oxobutanamide with 2-cyanoethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents can also optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds, while the cyano group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
- N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide
- This compound
- This compound
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
129024-41-5 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
N-(2-cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,6-12)7(13)8(14)11-5-3-4-10/h12H,3,5-6H2,1-2H3,(H,11,14) |
InChI Key |
TUNCONIKHGGVSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C(=O)C(=O)NCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















